4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide
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Overview
Description
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group, an 8-methyl group, and a 4-(trifluoromethyl) group The sulfide linkage further adds to its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the 4-chlorophenyl, 8-methyl, and 4-(trifluoromethyl) groups can be achieved through various substitution reactions. For instance, Friedel-Crafts alkylation and acylation reactions can be employed to introduce the methyl and trifluoromethyl groups, respectively.
Sulfide Linkage Formation: The final step involves the formation of the sulfide linkage, which can be achieved through the reaction of the quinoline derivative with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Concentrated sulfuric acid, nitric acid, halogens (chlorine, bromine), and Lewis acids (AlCl3).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, halogenated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may inhibit kinases and other proteins involved in cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Uniqueness
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide is unique due to its specific substitution pattern and the presence of a sulfide linkage. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-8-methyl-4-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NS/c1-10-3-2-4-13-14(17(19,20)21)9-15(22-16(10)13)23-12-7-5-11(18)6-8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOIDZSYKCVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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